

# Spectral Analysis of 3-Bromo-2-fluorophenylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-fluorophenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **3-Bromo-2-fluorophenylacetonitrile**, a molecule of interest in synthetic chemistry and drug discovery. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers engaged in the characterization and application of this compound.

## Spectroscopic Data

The structural elucidation of **3-Bromo-2-fluorophenylacetonitrile** is supported by a combination of spectroscopic techniques. The data summarized below provides key insights into the molecular framework of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For **3-Bromo-2-fluorophenylacetonitrile**,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectroscopy would provide a complete picture of the hydrogen, carbon, and fluorine environments within the molecule. While comprehensive public data is limited, available information is presented below.

#### $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not publicly available			

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
Data not publicly available	

Note on NMR Data: While specific chemical shifts and coupling constants are not readily available in public databases, ChemicalBook indicates the existence of <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra for **3-Bromo-2-fluorophenylacetonitrile**.<sup>[1]</sup> Researchers requiring detailed spectral assignments are advised to consult the primary literature or acquire the data experimentally.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Bromo-2-fluorophenylacetonitrile** is expected to show characteristic absorption bands for the nitrile group and the aromatic ring.

#### Characteristic IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2230	C≡N (Nitrile)
~1600-1450	C=C (Aromatic Ring)
~1250	C-F (Aryl Fluoride)
~1050	C-Br (Aryl Bromide)

Note on IR Data: The presence of IR spectra is noted by ChemicalBook.<sup>[1]</sup> The characteristic nitrile stretch is a key diagnostic peak for this molecule.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

### Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	<a href="#">[2]</a>
Molecular Weight	214.04 g/mol	<a href="#">[2]</a>
Exact Mass	212.95894 Da	<a href="#">[3]</a>

Note on MS Data: The exact mass is a critical piece of data for high-resolution mass spectrometry, allowing for the unambiguous determination of the elemental formula.[\[3\]](#)

## Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectral data are not extensively documented in publicly accessible sources. However, standard methodologies for the analysis of small organic molecules can be inferred.

### General NMR Spectroscopy Protocol:

A sample of **3-Bromo-2-fluorophenylacetonitrile** would typically be dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra would then be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

### General IR Spectroscopy Protocol:

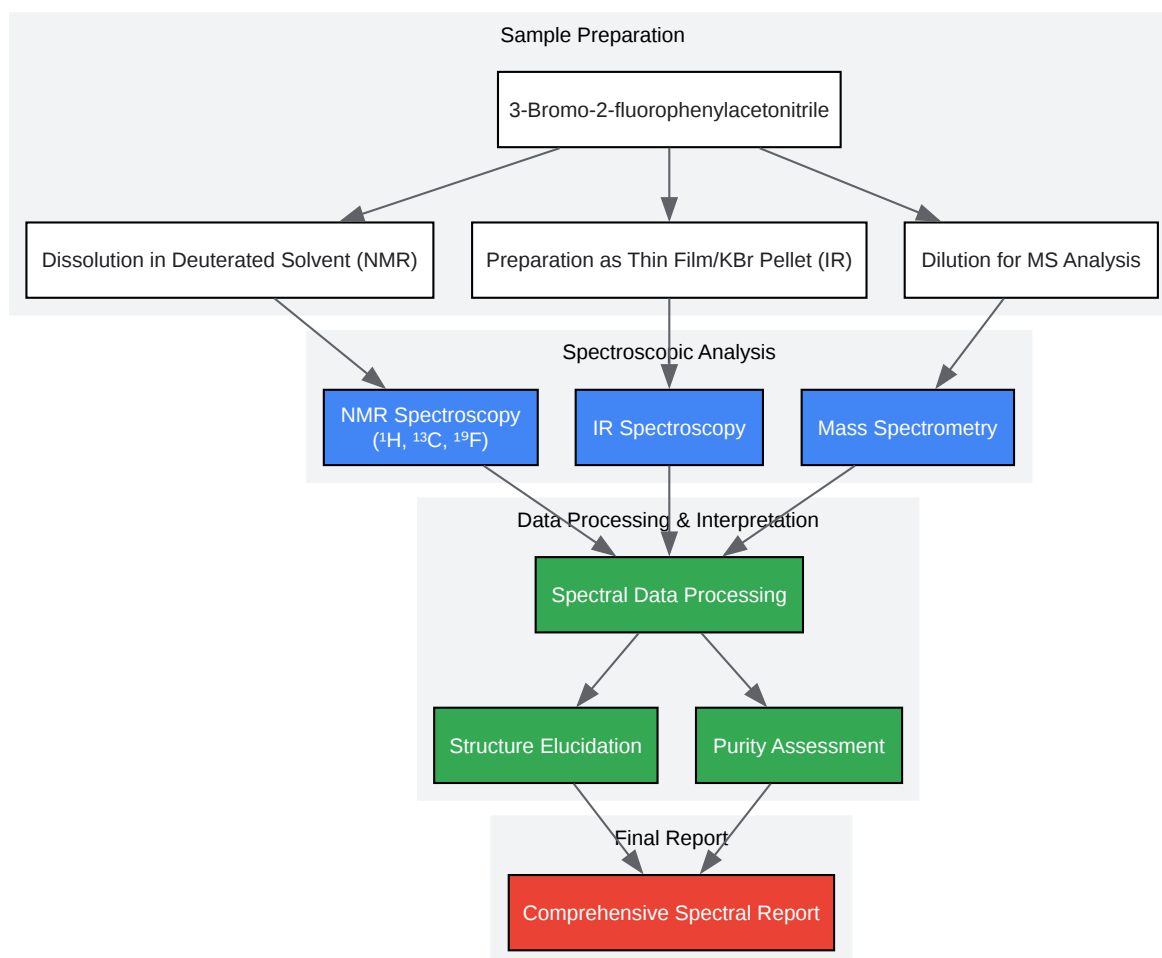
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

### General Mass Spectrometry Protocol:

For mass analysis, the sample would be introduced into a mass spectrometer, likely using a technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ionization method could be electron ionization (EI) or electrospray ionization (ESI).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **3-Bromo-2-fluorophenylacetonitrile**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 3-Bromo-2-fluorophenylacetonitrile(874285-03-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
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